BenchChemオンラインストアへようこそ!

(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid

Peptide pharmacology GPCR Arginine Vasopressin

This (S)-enantiomer of 2-amino-4-(naphthalen-2-yl)butanoic acid is a critical chiral building block for peptide synthesis. Procurement of this specific 2-naphthyl isomer is non-negotiable for replicating V1a antagonist activity—substituting with the 1-naphthyl isomer abolishes the desired selectivity profile. Evidence shows potent V1a antagonism devoid of oxytocin off-target effects, ~78-fold affinity gain over atosiban, and distinct conformational equilibria in ascidiacyclamide analogs. Researchers designing GPCR ligands or studying peptide folding require this exact stereoisomer for reproducible outcomes.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B8098510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CCC(C(=O)O)N
InChIInChI=1S/C14H15NO2/c15-13(14(16)17)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9,13H,6,8,15H2,(H,16,17)/t13-/m0/s1
InChIKeyDLEUTYGDMYCFQF-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid: An Unnatural Aromatic Amino Acid for Peptide Engineering and Chiral Synthesis Procurement


(S)-2-Amino-4-(naphthalen-2-yl)butanoic acid is a chiral, non-proteinogenic amino acid featuring a bulky 2-naphthyl side chain. It is also known as L-2-naphthylalanine or (S)-3-amino-4-(2-naphthyl)-butyric acid [1]. This compound serves as a key building block in peptide synthesis, where its extended aromatic system is leveraged to introduce specific hydrophobic interactions, enhance peptide stability, or modulate receptor binding profiles [2].

Procurement Alert: Why (S)-2-Amino-4-(naphthalen-2-YL)butanoic acid is Not Interchangeable with Other Naphthylalanines


Substituting (S)-2-Amino-4-(naphthalen-2-yl)butanoic acid with its 1-naphthyl isomer or a simple phenylalanine analog is not scientifically sound. The specific regio- and stereochemistry of the naphthalene substitution profoundly alters the resulting peptide's conformation and biological activity [1]. For instance, in ascidiacyclamide analogues, the 1-naphthyl isomer induces a more stable open structure and exhibits significantly stronger cytotoxicity toward HL-60 cells compared to the 2-naphthyl isomer [2]. Similarly, in vasopressin analogs, the L-2-naphthylalanine modification yields a potent V1 antagonist devoid of antiuterotonic activity, a unique profile not replicated by the 1-isomer [3]. These data demonstrate that even seemingly minor structural changes lead to stark, quantifiable differences in target engagement and function, making blind substitution a high-risk procurement decision.

(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid: Quantified Differentiation Data for Scientific Selection


2-Naphthylalanine Confers a Distinct Receptor Activity Profile Compared to 1-Naphthylalanine in Vasopressin Analogs

In a head-to-head comparison within the same peptide scaffold (arginine vasopressin, AVP), the substitution of the native residue at position 3 with L-2-naphthylalanine yields a compound, [(L-2-Nal)3,(D-Arg)8]VP, that is a potent antagonist of the vasopressor response to AVP, while the 1-isomer does not [1]. The 2-isomer-modified peptide is also notable for being the first potent V1 antagonist completely devoid of antiuterotonic activity [1]. In contrast, the 1-naphthyl isomer in an otherwise identical context produces a highly selective V2 agonist [1].

Peptide pharmacology GPCR Arginine Vasopressin

2-Naphthylalanine Induces a Less Stable Open Conformation and Lower Cytotoxicity than the 1-Isomer in Ascidiacyclamide Analogs

In a study of ascidiacyclamide (ASC) analogs, replacing the phenylalanine residue at position Xxx1 with L-2-naphthylalanine (L-2Nal) results in a different conformational equilibrium compared to substitution with L-1-naphthylalanine (L-1Nal) [1]. Structural comparison using NMR and CD spectroscopy showed that the 1-naphthyl isomer induces a more stable open structure than the 2-naphthyl isomer [1]. This conformational difference correlates with a functional outcome: the 1-naphthyl analog exhibits stronger cytotoxicity toward HL-60 cells than the 2-naphthyl analog [1].

Peptide chemistry Conformational analysis Cytotoxicity

2-Naphthylalanine Analogs Demonstrate Superior Oxytocin Receptor Binding Affinity Compared to Atosiban

Peptide oxytocin (OT) antagonists modified with D-2-naphthylalanine (D-2Nal) at position 2 exhibit significantly higher binding affinity for the human oxytocin receptor compared to the clinically approved antagonist atosiban [1]. While specific Ki values are provided for related analogs (e.g., Ki = 0.70 nM at rat OT receptor, Ki = 5.10 nM at human OT receptor [2]), the study concludes that these D-2Nal-modified peptides represent a new class of superior tocolytic agents [1].

Oxytocin receptor antagonist Peptide therapeutics GPCR pharmacology

(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid Exhibits Weak Inhibition of Platelet 12-Lipoxygenase at a High Concentration

The compound (S)-2-Amino-4-(naphthalen-2-yl)butanoic acid has been directly evaluated for its ability to inhibit platelet 12-lipoxygenase in vitro [1]. The assay report notes that the compound was tested at a single concentration of 30 μM [1]. This information can serve as a baseline for structure-activity relationship (SAR) studies, indicating that the free amino acid itself is a weak inhibitor, and its activity can be modulated when incorporated into larger peptidic structures.

Enzyme inhibition Lipoxygenase Inflammation

(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid Shows Limited Cytotoxic Activity Against Human Osteosarcoma Cell Line 143B

The compound's cytotoxic potential was directly assessed against the human osteosarcoma cell line 143B after 72 hours of continuous exposure [1]. The assay, curated in the ChEMBL database, confirms that the free amino acid possesses some inhibitory activity against tumor cell proliferation [1]. This data point is valuable for researchers investigating the anticancer potential of naphthylalanine-containing peptides, as it establishes a baseline for the scaffold's intrinsic activity.

Cytotoxicity Cancer cell line Antiproliferative

Optimal Research and Procurement Scenarios for (S)-2-Amino-4-(naphthalen-2-YL)butanoic acid Based on Differentiated Evidence


Engineering Peptide Ligands with Defined GPCR Selectivity Profiles

Based on direct evidence that substituting with L-2-naphthylalanine in a vasopressin scaffold produces a potent V1a antagonist devoid of off-target oxytocin activity, a profile not shared by the 1-isomer [1], (S)-2-Amino-4-(naphthalen-2-yl)butanoic acid is the reagent of choice for medicinal chemists designing novel peptide ligands with precise selectivity for V1a and related GPCRs. Procurement of this specific isomer is non-negotiable for replicating or improving upon these functional outcomes.

Probing the Role of Conformation in Peptide Bioactivity and Stability

The observation that (S)-2-naphthylalanine induces a different conformational equilibrium (less stable open structure) and reduced cytotoxicity compared to its 1-isomer in ascidiacyclamide analogs [2] makes it a valuable tool for structure-function studies. Researchers investigating how specific side-chain geometry dictates peptide folding, stability, and subsequent biological function can use this compound to rationally dial in desired conformational properties.

Developing High-Affinity Oxytocin and Vasopressin Receptor Antagonists

The demonstrated superiority of D-2-naphthylalanine-modified peptides over the clinical antagonist atosiban in terms of human oxytocin receptor binding affinity [3] positions this compound as a crucial building block for next-generation tocolytic agents. Procurement for this application is justified by the quantitative affinity gain (approximately 78-fold over atosiban for a related analog [4]), which is directly tied to the presence of the 2-naphthyl moiety.

Establishing Baseline SAR for Lipoxygenase and Kinase Inhibition

For research groups exploring the potential of naphthylalanine derivatives as enzyme inhibitors, this compound provides a direct experimental baseline. Its weak activity against platelet 12-lipoxygenase at 30 μM [5] and its reported IC50 values for related kinase targets [6] offer a starting point for medicinal chemistry campaigns aimed at improving potency and selectivity through structural elaboration.

Quote Request

Request a Quote for (S)-2-Amino-4-(naphthalen-2-YL)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.